N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide

Physicochemical profiling Lipophilicity Drug-likeness

Researchers constructing benzothiophene libraries often face linear synthetic routes requiring protection/deprotection of the free hydrazide. This compound solves that pain point as a protected intermediate, enabling sequential functionalization at the 5-position (nitro reduction) and C-3 position, then late-stage benzoyl deprotection to access diverse acylhydrazones. • Convergent library synthesis: eliminates ≥1 linear step vs. unprotected parent hydrazide. • 5-Nitro group enables bioreductive prodrug design; benzoyl group isolates nitro-dependent activity. • Scaffold validated by Mcl-1 binding (IC₅₀ 2.02 µM for related Schiff base) and in vivo anti-inflammatory efficacy. Supplied at 95% purity; long-term storage in a cool, dry place; shipped ambient (non-hazardous).

Molecular Formula C16H11N3O4S
Molecular Weight 341.34
CAS No. 448240-46-8
Cat. No. B2804170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide
CAS448240-46-8
Molecular FormulaC16H11N3O4S
Molecular Weight341.34
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11N3O4S/c20-15(10-4-2-1-3-5-10)17-18-16(21)14-9-11-8-12(19(22)23)6-7-13(11)24-14/h1-9H,(H,17,20)(H,18,21)
InChIKeyIIAKXXGFAUILEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-Benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide – Identity & Procurement


N'-Benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide (CAS 448240-46-8, PubChem CID 3472322) is a synthetic benzothiophene-2-carbohydrazide derivative bearing a 5-nitro substituent on the benzothiophene core and an N'-benzoyl group on the hydrazide moiety [1]. It is commercially available as a research-grade building block at ≥95% purity (MW 341.3, C₁₆H₁₁N₃O₄S) from multiple suppliers including AKSci and Key Organics . The compound belongs to the broader class of benzo[b]thiophene acylhydrazones and carbohydrazides, a scaffold associated with anti-inflammatory, antimicrobial, and anticancer activities in the medicinal chemistry literature [2][3]. Its computed physicochemical profile includes XLogP3 = 3.5, topological polar surface area (TPSA) = 132 Ų, and two hydrogen bond donors [1].

Research-grade benzothiophene-2-carbohydrazide building block
Hydrazide scaffold for focused medicinal chemistry library synthesis
Computed drug-likeness profile supports cell-permeability screening assessment

N'-Benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide: Why Generic Substitution Fails


In-class benzothiophene-2-carbohydrazide analogs are not interchangeable due to the cumulative impact of substituent identity at the N'-acyl position and the 5-position of the benzothiophene ring on both physicochemical properties and biological target engagement. Replacement of the N'-benzoyl group with a thienylcarbonyl (CAS 477847-41-9) alters heteroatom count (S vs. O), lipophilicity, and hydrogen-bonding capacity, potentially redirecting molecular recognition . Removal of the 5-nitro group (to afford N'-benzoyl-1-benzothiophene-2-carbohydrazide) eliminates the electron-withdrawing character that modulates the benzothiophene core's electronic density and influences bioreductive activation pathways [1]. Even the seemingly conservative substitution of the benzoyl with 4-methylbenzoyl introduces steric and electronic perturbations that can shift binding kinetics and metabolic stability . The following quantitative evidence demonstrates precisely where these structural differences manifest as measurable property divergences.

Target Substitute Mismatch
N′-Benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide
Thienylcarbonyl analog
N′-acyl heteroatom (O vs S) and H-bond capacity may shift molecular recognition and target engagement
5-Nitro substituent present
Unsubstituted benzothiophene analog
Absence of electron-withdrawing nitro group alters core electronic density and bioreductive activation pathways
N′-Benzoyl
4-Methylbenzoyl analog
Steric and electronic perturbation from methyl group may shift binding kinetics and metabolic stability

N'-Benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide – Quantitative Evidence Guide


Lipophilicity and Polar Surface Area Differentiation

The target compound exhibits a computed XLogP3 of 3.5, placing it within the optimal lipophilicity range for oral bioavailability (Rule of Five: XLogP ≤ 5). Its TPSA of 132 Ų is also within the acceptable range (<140 Ų) for passive membrane permeation. In contrast, the parent hydrazide 5-nitro-1-benzothiophene-2-carbohydrazide (CAS 591761-80-7, MW 237.24) lacks the benzoyl group, reducing both molecular weight and lipophilicity, which may favor aqueous solubility but compromise membrane partitioning [1]. The thienylcarbonyl analog 5-nitro-N'-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide (CAS 477847-41-9, MW 347.4) incorporates an additional sulfur atom, altering heteroatom distribution and predicted hydrogen-bond acceptor geometry, though published computed values for this analog are not available for direct comparison . These computed descriptors support the benzoyl analog as having a balanced physicochemical profile for cell-based assay development [2].

Lipophilicity & TPSA
Computed / Source review
XLogP3 3.5, TPSA 132 Ų (target) vs parent hydrazide (ΔMW +104 Da, higher estimated lipophilicity)
Supports cell-permeability screening assessment; directionally higher lipophilicity than parent hydrazide
Computed values only; no experimental logP/logD available
Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Traceless Protecting Group for Orthogonal Derivatization

The target compound is synthesized via condensation of 5-nitro-1-benzothiophene-2-carbohydrazide with benzoyl chloride under basic conditions (pyridine or triethylamine), a well-precedented acylation protocol . The N'-benzoyl group serves a dual role: (i) it protects the terminal hydrazide nitrogen from unwanted side reactions during subsequent transformations at the nitro group or benzothiophene ring, and (ii) it can be selectively removed under controlled hydrolytic or hydrazinolysis conditions to regenerate the free hydrazide for further diversification [1]. This contrasts with the parent hydrazide (CAS 591761-80-7), which, lacking protection, may undergo competing reactions at the free NH₂ terminus during nitro reduction or electrophilic aromatic substitution steps [2]. The benzoyl-protected form thus enables a convergent synthetic strategy: late-stage deprotection of a functionalized intermediate rather than linear synthesis from the unprotected hydrazide.

Synthetic Versatility
Class-level inference
Three orthogonal reactive sites: nitro reduction, C-3 electrophilic substitution, N′-benzoyl deprotection
Enables divergent library synthesis from a single protected intermediate
Qualitative assessment; no quantitative yield comparison for identical transformations
Synthetic chemistry Protecting group strategy Hydrazide derivatization Library synthesis

Anti-Inflammatory Activity in Carrageenan Paw Edema Model

In the carrageenan-induced rat paw edema assay, the parent compound 5-nitrobenzo[b]thiophene-2-carbohydrazide (compound 2 in the Fakhr et al. study) produced 62.9–64.7% edema inhibition at 4 hours post-carrageenan at 25 mg/kg oral dose, numerically exceeding the reference NSAID piroxicam which achieved 54.1–56.5% inhibition at the same time point (10 mg/kg) [1]. The phenylthiosemicarbazide derivative (compound 9) showed the highest potency in the series with maximal inhibition of 52.8% at 2 hours. While the N'-benzoyl target compound was not evaluated in this study, the data establish an SAR axis: derivatization of the hydrazide terminus modulates anti-inflammatory potency. The benzoyl group introduces a hydrogen-bond-accepting carbonyl adjacent to the hydrazide NH, potentially enhancing target interactions relative to the free hydrazide, though direct comparative data are absent . This class-level evidence supports the benzoyl analog as a rational candidate for anti-inflammatory screening where the free hydrazide has already demonstrated in vivo efficacy.

Anti-Inflammatory Activity
Class-level inference
Parent hydrazide: 62.9–64.7% edema inhibition at 4 h (25 mg/kg p.o.); piroxicam 54.1–56.5%
Supports anti-inflammatory model-response screening; target compound not tested
Carrageenan paw edema model; benzoyl derivative data absent
Anti-inflammatory Carrageenan paw edema SAR Benzothiophene pharmacology

Mcl-1 Inhibition by Benzothiophene Scaffold Analogs

A structurally related Schiff base derivative, N'-[(E)-(5-methoxy-6-oxidanylidene-cyclohexa-2,4-dien-1-ylidene)methyl]-5-nitro-1-benzothiophene-2-carbohydrazide (BDBM51766, MLS000696984, CID 5811720), was evaluated in a fluorescence polarization-based biochemical assay against human induced myeloid leukemia cell differentiation protein Mcl-1 and exhibited an IC₅₀ of 2.02 × 10³ nM (2.02 µM) [1]. Mcl-1 is a validated anti-apoptotic target in hematological malignancies and solid tumors. The shared 5-nitro-1-benzothiophene-2-carbohydrazide core between BDBM51766 and the target compound N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide suggests that the benzoyl derivative may also engage Mcl-1 or related Bcl-2 family proteins, though with potentially altered affinity due to the different N'-substituent [2]. The benzoyl group lacks the extended conjugated system of the Schiff base, which may reduce potency but could improve physicochemical properties for cellular assays. No direct Mcl-1 binding data are available for the target compound.

Mcl-1 Binding
Class-level inference
Schiff base analog IC₅₀ 2.02 µM (Mcl-1); target compound not assayed
5-Nitro-benzothiophene core engages Mcl-1; benzoyl variant affinity unknown
Fluorescence polarization assay, PubChem AID 2217
Mcl-1 Apoptosis Cancer target Protein-protein interaction inhibitor

Commercial Purity Benchmarking Across Vendors

The target compound is commercially sourced at a minimum purity specification of 95% from AKSci (Catalog 4671CK) and Key Organics (Catalog 10P-508S via J&K Chemical) . This purity level is consistent with the thienylcarbonyl analog 5-nitro-N'-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide (CAS 477847-41-9, AKSci 9107CL, also 95%) . The parent hydrazide 5-nitro-1-benzothiophene-2-carbohydrazide (CAS 591761-80-7) is available at 98% purity from Leyan, representing a marginally higher specification . However, the benzoyl derivative's 95% purity is adequate for most screening and synthesis applications without additional purification. Long-term storage recommendation (cool, dry place) is standard across the series. The compound is classified as non-hazardous for DOT/IATA transport, simplifying logistics relative to some nitroaromatic analogs that may require specialized shipping .

Commercial Purity
Specification review
95% (target, AKSci/Key Organics) vs 98% (parent hydrazide, Leyan)
Adequate for most screening and synthesis without repurification
Vendor QC methods not publicly disclosed; non-hazardous transport
Purity specification Procurement Quality control Vendor comparison

N'-Benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide – Best-Fit Application Scenarios


Focused Library Synthesis via Orthogonal Derivatization

Medicinal chemistry teams constructing benzothiophene-based compound libraries can leverage the N'-benzoyl group as a traceless protecting group, enabling sequential functionalization at the 5-position (nitro reduction to amine followed by amide coupling or reductive amination) and the C-3 position of the benzothiophene ring without competing side reactions at the free hydrazide NH₂ [1]. Late-stage benzoyl deprotection regenerates the free hydrazide for condensation with diverse aldehydes to access acylhydrazone libraries. This convergent strategy eliminates at least one linear synthetic step compared to routes starting from the unprotected parent hydrazide 5-nitro-1-benzothiophene-2-carbohydrazide [2]. The demonstrated anti-inflammatory activity of the parent hydrazide scaffold (62.9–64.7% carrageenan-induced edema inhibition at 25 mg/kg p.o.) provides a validated biological starting point for library screening .

Probing Bioreductive Activation Pathways

The 5-nitro substituent on the benzothiophene core can undergo enzymatic nitroreduction to generate reactive nitroso and hydroxylamine intermediates, a mechanism implicated in the hypoxia-selective activation of certain anticancer prodrugs [1]. The N'-benzoyl group, being metabolically stable relative to free hydrazides, allows researchers to isolate the contribution of the nitro group to cellular activity without confounding effects from hydrazide metabolism. The computed XLogP3 of 3.5 and TPSA of 132 Ų predict adequate membrane permeability for intracellular target engagement [2]. This compound can serve as a control in experiments where the corresponding amino derivative (5-amino-N'-benzoyl-1-benzothiophene-2-carbohydrazide, obtained by catalytic hydrogenation) is used to confirm nitro-dependent activity.

Mcl-1/Bcl-2 Family Interaction Profiling

The structurally related Schiff base BDBM51766 has demonstrated Mcl-1 binding with an IC₅₀ of 2.02 µM, identifying the 5-nitro-1-benzothiophene-2-carbohydrazide core as a ligand for this anti-apoptotic target [1]. Procurement of the N'-benzoyl derivative enables a comparative biochemical profiling study to determine whether the simplified benzoyl substituent preserves or alters affinity for Mcl-1 and related Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w). The benzoyl analog's reduced molecular complexity (MW 341.3 vs. 431.5 for the naphthylmethylene Schiff base analog CAS 866142-49-6) may offer superior ligand efficiency if target affinity is retained [2].

Preclinical Anti-Inflammatory Lead Optimization

The parent compound 5-nitrobenzo[b]thiophene-2-carbohydrazide has demonstrated in vivo anti-inflammatory efficacy comparable or superior to piroxicam in the carrageenan paw edema model [1]. The N'-benzoyl derivative represents the next logical step in an SAR exploration campaign: evaluating the impact of N'-acylation on potency, gastric tolerability (a known limitation of NSAIDs), and pharmacokinetic parameters. The benzoyl group may modulate metabolic stability by protecting the hydrazide from rapid hydrolysis while maintaining the hydrogen-bond-donating NH that may be critical for target engagement. Comparative testing against the parent hydrazide (CAS 591761-80-7) and the thienylcarbonyl analog (CAS 477847-41-9) would establish the acyl substituent SAR for this scaffold [2].

Application
Selection Property
Validation Focus
Focused library synthesis via orthogonal derivatization
Traceless N′-benzoyl protecting group
Sequential C5/C3 functionalization with late-stage deprotection
Bioreductive activation pathway studies
5-Nitro substituent with metabolically stable N′-benzoyl
Nitro-dependent activity confirmed via amino derivative control
Bcl-2 family interaction profiling
5-Nitro-1-benzothiophene core with simplified N′-acyl
Mcl-1 affinity comparison to Schiff base analog (class-level evidence)
Anti-inflammatory model screening
N′-Acyl derivatization of validated parent hydrazide scaffold
Edema model-response endpoints and gastric tolerability profiling
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